![molecular formula C16H12N4O2 B2822156 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1107541-82-1](/img/structure/B2822156.png)
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including a furan ring, a pyrazole ring, and an oxadiazole ring. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the furan ring is an aromatic heterocycle and may undergo electrophilic substitution reactions. The pyrazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility in various solvents .Aplicaciones Científicas De Investigación
1. Antioxidant Potential
- A study investigated novel chalcone derivatives structurally related to 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole. These compounds, synthesized using TiO2-ZnS in ethanol, exhibited potent in vitro antioxidant activity. Molecular docking revealed strong interactions with protein tyrosine kinase (2HCK), suggesting potential antioxidant applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
2. Anticancer and Antiangiogenic Properties
- Research on novel thioxothiazolidin-4-one derivatives, which include the oxadiazole structure, demonstrated significant anticancer and antiangiogenic effects in a mouse tumor model. These compounds reduced tumor volume and cell number, suggesting a potential role in anticancer therapy (Chandrappa et al., 2010).
3. Thiol-Thione Tautomerism Studies
- Compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, structurally related to the query compound, have been synthesized and analyzed for their thiol-thione tautomerism, a property significant in various chemical reactions (Koparır, Çetin, & Cansiz, 2005).
4. Pharmacological Evaluation for Various Biological Activities
- A study on heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, closely related to the query compound, revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the diverse pharmacological applications of these compounds (Faheem, 2018).
5. Role in Antiviral Activity
- Research involving heterocyclic compounds based on oxadiazole derivatives demonstrated notable anti-avian influenza virus activity. This suggests potential use in developing antiviral therapies (Flefel et al., 2012).
6. Antimicrobial Applications
- Synthesis and analysis of azole derivatives containing 1,3,4-oxadiazole demonstrated their antimicrobial activities. Such compounds, including those with furan-2-yl units, showed effectiveness against various microorganisms (Başoğlu et al., 2013).
7. Use in Synthesis of Various Heterocycles
- Furoxans, compounds structurally related to oxadiazoles, are used in organic chemistry for synthesizing different heterocycles. Their biological activities make them valuable for various applications (Feelisch, Schönafinger, & Noack, 1992).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-10-5-2-3-6-11(10)15-17-16(22-20-15)13-9-12(18-19-13)14-7-4-8-21-14/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMZBEPRJDYLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

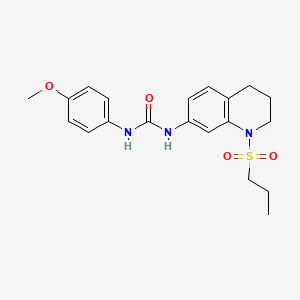
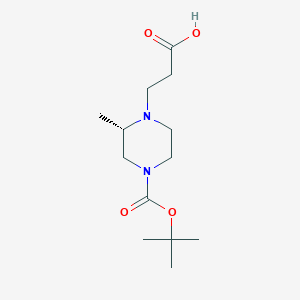
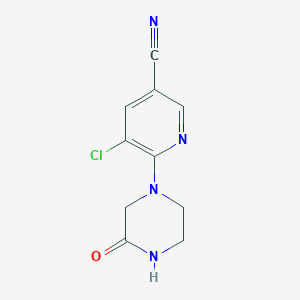
![3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822077.png)
![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

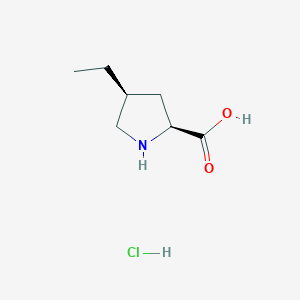
![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

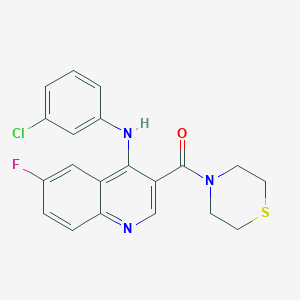
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)